molecular formula C14H12F2N4 B12558482 1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole CAS No. 185347-62-0

1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B12558482
CAS No.: 185347-62-0
M. Wt: 274.27 g/mol
InChI Key: PCAUPBRTBONBMR-UHFFFAOYSA-N
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Description

1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

The synthesis of 1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: This step involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amine and a source of nitrogen, such as ammonium acetate, under acidic conditions to form the imidazole ring.

    Formation of the Pyrazole Ring: The imidazole intermediate is then reacted with a diketone, such as acetylacetone, under basic conditions to form the pyrazole ring.

    Cyclization and Final Product Formation: The final step involves cyclization and purification to obtain the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions for these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with various biological targets.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

    Industrial Chemistry: The compound is utilized as a catalyst in various chemical reactions, including polymerization and oxidation processes.

Mechanism of Action

The mechanism of action of 1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole can be compared with similar compounds such as:

    1-(2,4-Difluorophenyl)-3-(2,4-dimethylphenyl)-1H-pyrazole: This compound shares the pyrazole ring but has different substituents, leading to variations in its chemical and biological properties.

    1-(2,4-Difluorophenyl)-1H-imidazole:

The uniqueness of this compound lies in its dual-ring structure, which imparts distinct electronic and steric properties, making it suitable for a wide range of applications.

Properties

CAS No.

185347-62-0

Molecular Formula

C14H12F2N4

Molecular Weight

274.27 g/mol

IUPAC Name

1-[5-(2,4-difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethylpyrazole

InChI

InChI=1S/C14H12F2N4/c1-8-5-9(2)20(19-8)14-17-7-13(18-14)11-4-3-10(15)6-12(11)16/h3-7H,1-2H3,(H,17,18)

InChI Key

PCAUPBRTBONBMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=C(N2)C3=C(C=C(C=C3)F)F)C

Origin of Product

United States

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